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Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-963272 is a potent and selective small molecule inhibitor of monoacylglycerol

acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small

intestine. Due to its role in dietary fat absorption, MGAT2 has emerged as a promising

therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and

non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of

the chemical properties, structure, mechanism of action, and preclinical data associated with

BMS-963272.

Chemical Properties and Structure
BMS-963272 is an aryl dihydropyridinone derivative with a complex and specific

stereochemistry that contributes to its high affinity and selectivity for the MGAT2 enzyme.
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Property Value

IUPAC Name

(S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-

trifluorobutoxy)phenyl)-6-(trifluoromethyl)-5,6-

dihydropyridin-2(1H)-one[1]

CAS Number 1441057-15-3[1][2]

Chemical Formula C₂₄H₂₁F₆N₅O₂[1][3]

Molecular Weight 525.46 g/mol

SMILES

Cc1ccc(cc1)C2=C(c3[nH]nnn3)C(=O)N--

INVALID-LINK--(c4ccc(cc4)OCCCC(F)(F)F)C(F)

(F)F

InChI Key AEMPUAWUDAMJBV-UHFFFAOYSA-N

Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway
BMS-963272 exerts its therapeutic effects by inhibiting the MGAT2 enzyme, which is highly

expressed in the small intestine. MGAT2 catalyzes the conversion of monoacylglycerol to

diacylglycerol, a crucial step in the absorption of dietary fats. By blocking this step, BMS-
963272 reduces the absorption of triglycerides. This mechanism has downstream effects,

including weight loss and improvements in markers of liver fibrosis and inflammation.
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Caption: Simplified signaling pathway of dietary fat absorption and the inhibitory action of
BMS-963272 on MGAT2.

Biological Activity and Selectivity
BMS-963272 is a highly potent inhibitor of human MGAT2. In vitro studies have demonstrated

its selectivity over other related acyltransferases.

Target IC₅₀ (nM) Selectivity vs. hMGAT2

Human MGAT2 (hMGAT2) 7.1 -

Human MGAT3 >33,000 >4600-fold

Human AWAT2 >33,000 >4600-fold

Human DGAT2 >33,000 >4600-fold

Preclinical In Vivo Efficacy
Preclinical studies in animal models of metabolic disease have demonstrated the therapeutic

potential of BMS-963272.
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Animal Model Dose Key Findings Reference

Diet-induced obese

mice
30 mg/kg

Reduced body weight

gain and food intake.

Choline-deficient,

high-fat diet

(CDAHFD) mouse

model of NASH

0.3 and 3 mg/kg

Reduced plasma ALT,

AST, bile acids, and

hepatic fibrosis.

High-fat-diet-treated

cynomolgus monkeys
Not specified

Did not cause

diarrhea, unlike a

selective DGAT1

inhibitor.

Clinical Development
A Phase 1 multiple-dose clinical trial (NCT04116632) in healthy human adults with obesity has

been conducted. The study found that BMS-963272 was safe and well-tolerated, with no

treatment discontinuations due to adverse events. Furthermore, the study demonstrated robust

pharmacodynamic biomarker modulation, including elevated plasma long-chain dicarboxylic

acids, increased levels of gut hormones GLP-1 and PYY, and a decrease in body weight.

Experimental Protocols
In Vitro MGAT2 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of

compounds against MGAT2, based on common methodologies in the field.
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Start

Prepare Reagents:
- MGAT2 enzyme source (microsomes)

- Substrates (e.g., 2-oleoylglycerol, oleoyl-CoA)
- Assay buffer

- Test compound (BMS-963272)

Incubate test compound with MGAT2 enzyme

Initiate reaction by adding substrates

Incubate at 37°C for a defined time

Stop reaction (e.g., by adding a quenching solution)

Extract lipids

Separate lipids (e.g., by TLC or LC-MS)

Quantify the formation of diacylglycerol (DAG)

Calculate IC50 value

End
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Caption: General experimental workflow for an in vitro MGAT2 inhibition assay.
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Methodology:

Enzyme Preparation: Obtain a source of MGAT2 enzyme, typically from microsomes

prepared from cells or tissues expressing the enzyme.

Compound Preparation: Prepare serial dilutions of BMS-963272 in a suitable solvent (e.g.,

DMSO).

Assay Reaction: In a microplate, combine the assay buffer, MGAT2 enzyme source, and the

test compound or vehicle control.

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the

enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, typically a

monoacylglycerol (e.g., 2-oleoylglycerol) and a fatty acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA).

Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration.

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of

chloroform and methanol).

Lipid Extraction and Separation: Extract the lipids and separate the reaction products

(diacylglycerol) from the substrates using techniques like thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

Quantification: Quantify the amount of product formed. If a radiolabeled substrate is used,

this can be done by scintillation counting.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

enzyme activity (IC₅₀) by fitting the data to a dose-response curve.

Synthesis
The synthesis of BMS-963272 has been described in the literature, with a focus on a scalable

and efficient process. A key step in the synthesis involves a highly selective Mannich-type

alkylation to stereospecifically create a quaternary carbon center. An intramolecular cyclization
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is then used to form the aryl dihydropyridone core. The optimized route has been demonstrated

to produce over 100 grams of the active pharmaceutical ingredient for preclinical studies.

Conclusion
BMS-963272 is a potent and selective MGAT2 inhibitor with a promising preclinical profile for

the treatment of metabolic disorders. Its mechanism of action, focused on reducing dietary fat

absorption, has been validated in multiple animal models. Early clinical data in humans suggest

a favorable safety and tolerability profile, along with on-target pharmacodynamic effects.

Further clinical investigation is warranted to fully elucidate the therapeutic potential of BMS-
963272 in conditions such as obesity, type 2 diabetes, and NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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